(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines a thiazolidinone ring with a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with 3-propyl-2-thioxothiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
(5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolidinone ring is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline derivatives: These compounds share the tetrahydroquinoline moiety and exhibit similar biological activities.
Thiazolidinone derivatives: Compounds with the thiazolidinone ring are known for their diverse biological activities.
Uniqueness
(5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to the combination of the tetrahydroquinoline and thiazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H20N2OS2 |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
(5Z)-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H20N2OS2/c1-3-8-19-16(20)15(22-17(19)21)11-12-6-7-14-13(10-12)5-4-9-18(14)2/h6-7,10-11H,3-5,8-9H2,1-2H3/b15-11- |
InChI Key |
LOFUNYZNDVVFAT-PTNGSMBKSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC3=C(C=C2)N(CCC3)C)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC3=C(C=C2)N(CCC3)C)SC1=S |
Origin of Product |
United States |
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